molecular formula C13H16ClNO4S B2434907 Methyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate CAS No. 331828-48-9

Methyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate

Cat. No.: B2434907
CAS No.: 331828-48-9
M. Wt: 317.78
InChI Key: MIFDXCORWWJRKF-UHFFFAOYSA-N
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Properties

IUPAC Name

methyl 1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c1-19-13(16)10-6-8-15(9-7-10)20(17,18)12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFDXCORWWJRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with methyl 4-piperidinecarboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate is widely used in scientific research, particularly in the following fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of certain enzymes.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Methyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate can be compared with other similar compounds, such as:

  • Methyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate
  • Methyl 1-[(4-ethylphenyl)sulfonyl]-4-piperidinecarboxylate
  • Methyl 1-[(4-nitrophenyl)sulfonyl]-4-piperidinecarboxylate

These compounds share similar structural features but differ in the substituents on the phenyl ring, which can significantly affect their chemical properties and biological activities . This compound is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with molecular targets .

Biological Activity

Methyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine core, which is known for its significance in medicinal chemistry. The presence of the sulfonyl group and the chlorophenyl moiety enhances its pharmacological profile. The molecular formula is C12H14ClN1O3S1C_{12}H_{14}ClN_{1}O_{3}S_{1} with a molecular weight of approximately 301.76 g/mol.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of derivatives containing the piperidine and sulfonamide functionalities. In particular, synthesized compounds based on this compound were evaluated against various bacterial strains:

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate
Pseudomonas aeruginosaWeak to Moderate

The compound exhibited significant activity against Salmonella typhi and Bacillus subtilis, suggesting its potential as an antibacterial agent in treating infections caused by these pathogens .

Enzyme Inhibition

The compound has been investigated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. The results indicate that several derivatives show strong inhibitory activity:

Compound IC50 (µM) Target Enzyme
7l2.14±0.003AChE
7m0.63±0.001AChE
7n2.17±0.006AChE
7o1.13±0.003AChE
7p1.21±0.005AChE
.........

These compounds displayed strong urease inhibitory activity, which is significant for conditions like urea-splitting infections, where urease plays a critical role .

Case Studies and Research Findings

  • Antibacterial Screening : A study synthesized various derivatives of this compound and assessed their antibacterial activity using standard methods such as disk diffusion and broth microdilution techniques. The most active compounds were found to possess IC50 values significantly lower than the reference standard, thiourea (IC50 = 21.25±0.15 µM) .
  • In Silico Docking Studies : Computational studies have demonstrated that these compounds can effectively bind to target enzymes, providing insights into their mechanism of action at the molecular level. Molecular docking simulations indicated favorable interactions with key amino acids in the active sites of AChE and urease .
  • Therapeutic Potential : Beyond antibacterial and enzyme inhibitory activities, the compound has shown promise in cancer chemotherapy and hypoglycemic effects, indicating a multifaceted therapeutic potential that warrants further exploration .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Methyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate?

The synthesis involves sulfonylation of the piperidine ring using 4-chlorophenylsulfonyl chloride under basic conditions. Key steps include:

  • Nucleophilic substitution : React ethyl piperidine-4-carboxylate with 4-chlorophenylsulfonyl chloride in aqueous Na₂CO₃ (pH 10) to form the sulfonylated intermediate .
  • pH control : Maintain pH 10 during sulfonylation to deprotonate the piperidine nitrogen, enhancing nucleophilicity. Adjust to pH 6 post-reaction to precipitate the product .
  • Solvent selection : Use methanol or DMF for subsequent hydrazide formation or heterocyclic derivatization . Purity is monitored via TLC, and yields are typically improved by slow reagent addition and controlled temperature (25–40°C) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Structural confirmation relies on:

  • NMR spectroscopy : ¹H-NMR (600 MHz) identifies proton environments (e.g., sulfonyl-adjacent CH₂ groups at δ 3.2–3.5 ppm; aromatic protons at δ 7.4–7.8 ppm). ¹³C-NMR confirms carbonyl (δ ~170 ppm) and sulfonyl carbon (δ ~55 ppm) .
  • IR spectroscopy : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1160 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl group incorporation .
  • Mass spectrometry : High-resolution EI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 358.1) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide modifications to enhance biological activity?

SAR studies focus on:

  • Sulfonyl group substitution : Replacing 4-chlorophenyl with electron-withdrawing groups (e.g., nitro) increases electrophilicity, potentially improving enzyme inhibition .
  • Piperidine ring modifications : Introducing methyl or benzyl groups at the 1-position alters steric hindrance, affecting receptor binding .
  • Ester hydrolysis : Converting the methyl ester to a carboxylic acid enhances solubility and bioavailability for in vivo studies . Computational docking (e.g., AutoDock Vina) predicts interactions with targets like serotonin receptors or bacterial enzymes, guiding synthetic priorities .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values or efficacy often arise from:

  • Assay variability : Standardize protocols (e.g., broth microdilution for antimicrobial testing; ATP-based assays for kinase inhibition) .
  • Metabolic instability : Use liver microsome models to assess compound stability. For example, rapid ester hydrolysis may reduce activity in cell-based vs. cell-free assays .
  • Target selectivity profiling : Employ panels of related enzymes/receptors (e.g., kinase or GPCR screens) to identify off-target effects .

Q. How can molecular docking and MD simulations elucidate mechanisms of action?

  • Docking : Use Schrödinger Maestro or GOLD to model interactions with targets like acetylcholinesterase. Key residues (e.g., Trp286 in AChE) may form π-π interactions with the 4-chlorophenyl group .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Metrics like RMSD (<2 Å) and hydrogen bond occupancy (>70%) validate poses .
  • Free energy calculations : MM-PBSA/GBSA quantifies binding energy contributions, guiding lead optimization .

Methodological Considerations

Q. What in vitro models are suitable for evaluating pharmacokinetic properties?

  • Permeability : Caco-2 cell monolayers assess intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high permeability) .
  • Metabolic stability : Incubate with human liver microsomes (HLM) and measure half-life. CYP450 inhibition is tested via fluorometric assays .
  • Plasma protein binding : Equilibrium dialysis (e.g., Rapid Equilibrium Dialysis device) quantifies unbound fraction .

Q. How are impurities or by-products controlled during scale-up?

  • HPLC-DAD/MS : Monitor reaction mixtures for sulfonic acid by-products (e.g., from sulfonyl chloride hydrolysis) using a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) .
  • Recrystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to remove unreacted starting materials .
  • Quality thresholds : Follow ICH guidelines (impurities <0.15% for APIs) .

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